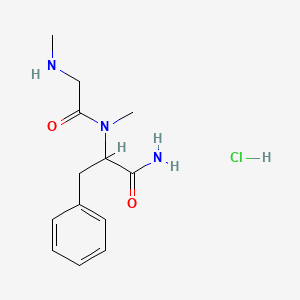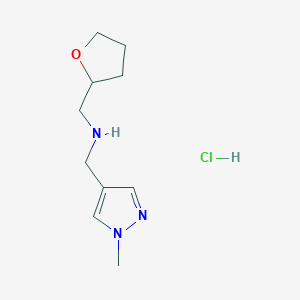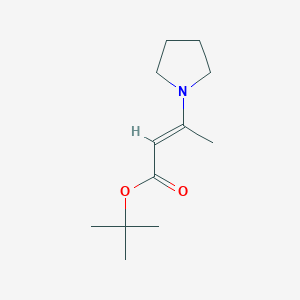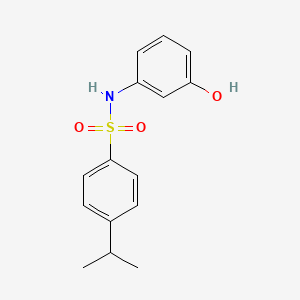
N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride is a synthetic compound with a molecular formula of C13H20ClN3O2. This compound is known for its unique structure, which includes both methylated glycine and phenylalanine moieties. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride typically involves the following steps:
Methylation of Glycine: Glycine is first methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Coupling with Methylated Phenylalanine: The methylated glycine is then coupled with Nalpha-methyl-L-phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Formation of Hydrochloride Salt: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of glycine are methylated using industrial methylating agents.
Automated Coupling: Automated systems are used for the coupling reaction to ensure consistency and efficiency.
Purification and Crystallization: The product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and amide groups.
Reduction: Reduced forms of the amide group.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, particularly those involved in amino acid metabolism.
Pathways Involved: It affects pathways related to neurotransmitter synthesis and protein modification.
Comparison with Similar Compounds
Similar Compounds
N-Methylglycine: A simpler methylated amino acid.
Nalpha-Methyl-L-phenylalanine: A methylated derivative of phenylalanine.
N-Methyl-L-phenylalaninamide: A related compound with a similar structure.
Uniqueness
N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride is unique due to its combined methylated glycine and phenylalanine structure, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H20ClN3O2 |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
2-[methyl-[2-(methylamino)acetyl]amino]-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-15-9-12(17)16(2)11(13(14)18)8-10-6-4-3-5-7-10;/h3-7,11,15H,8-9H2,1-2H3,(H2,14,18);1H |
InChI Key |
TYCZMQBMEWJRPH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide](/img/structure/B12216565.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12216576.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12216582.png)

![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B12216593.png)
![10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B12216595.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B12216607.png)
![5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12216614.png)

![4-{[3-(Pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzoic acid](/img/structure/B12216616.png)
